methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate
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Overview
Description
Methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate is an organic compound with a complex structure that includes a methyl ester and a benzoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate typically involves esterification reactions. One common method is the reaction of 4-methylbenzoic acid with methyl acrylate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactor technology can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The ester group can be hydrolyzed by esterases, releasing the active acid form, which can then interact with specific receptors or enzymes to exert its effects .
Comparison with Similar Compounds
- Methyl 2-methylprop-2-enoate
- (4-chlorophenyl)methyl prop-2-enoate
Comparison: Methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate is unique due to the presence of the benzoyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. For example, methyl 2-methylprop-2-enoate lacks the benzoyloxy group, resulting in different chemical behavior and applications .
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
[(E)-3-methoxy-3-oxoprop-1-enyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-9-3-5-10(6-4-9)12(14)16-8-7-11(13)15-2/h3-8H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHUEOFNAYHPNR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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